molecular formula C12H9ClN6OS B5461559 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5461559
M. Wt: 320.76 g/mol
InChI Key: HCZRKEFUBDUNBL-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a triazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with chlorinating agents.

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Coupling Reactions: The thiadiazole and triazole rings are then coupled to a benzamide core through nucleophilic substitution reactions, often using chlorinated benzamides as starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: Reduction reactions could target the chloro group or the nitrogen atoms in the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide or various halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dechlorinated benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medicinal research, compounds with similar structures have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the thiadiazole and triazole rings is particularly significant due to their known biological activities.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(1,2,4-triazol-4-yl)benzamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

Uniqueness

The uniqueness of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of both thiadiazole and triazole rings in a single molecule can enhance its reactivity and potential biological activity.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6OS/c1-7-17-18-12(21-7)16-11(20)9-3-2-8(4-10(9)13)19-5-14-15-6-19/h2-6H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZRKEFUBDUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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